molecular formula C23H21N5OS B2821288 1-benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1790196-65-4

1-benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2821288
CAS No.: 1790196-65-4
M. Wt: 415.52
InChI Key: XKAQCRRLDOROIR-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a benzyl group, at the 4-position with a pyridin-4-yl moiety, and at the carboxamide nitrogen with a 4-(methylthio)benzyl group. This structure combines aromatic, heterocyclic, and sulfur-containing substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-benzyl-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-30-20-9-7-17(8-10-20)15-25-23(29)21-22(19-11-13-24-14-12-19)28(27-26-21)16-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAQCRRLDOROIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Introduction of the Benzyl Groups: The benzyl groups are introduced through nucleophilic substitution reactions, where benzyl halides react with the triazole intermediate.

    Attachment of the Pyridinyl Group: The pyridinyl group is incorporated via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine.

    Final Amidation: The carboxamide group is formed through an amidation reaction, where the carboxylic acid derivative of the triazole reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Benzyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as an antimicrobial agent . Triazole derivatives are known for their antifungal properties, and this compound's structure suggests similar capabilities. Research indicates that triazoles can inhibit the growth of various fungi, making them valuable in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast and lung cancer models. Mechanistic studies suggest that it may induce apoptosis through the activation of specific pathways involved in cell death .

The compound's biological activity extends to anti-inflammatory properties as well. Triazoles have been associated with the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that incorporate various chemical precursors. Understanding the structure-activity relationship is essential for optimizing its pharmacological properties. Studies have shown that modifications to the benzyl and pyridine groups can significantly affect the compound's potency and selectivity against specific biological targets .

Case Study 1: Antifungal Activity

In a study published by PubChem, researchers evaluated the antifungal activity of several triazole derivatives, including this compound. The results indicated significant inhibition against Candida species with minimal cytotoxicity towards human cells .

Case Study 2: Anticancer Properties

Another notable study investigated the anticancer effects of this compound on A549 lung cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Substituents

The 4-(methylthio)benzyl group in the target compound distinguishes it from analogs with alternative aromatic or aliphatic substituents:

Compound ID/Name Substituent at Carboxamide Nitrogen Molecular Weight (g/mol) Synthesis Yield (%) Key Features/Activities Reference
Target Compound 4-(Methylthio)benzyl Not reported Not reported Structural uniqueness with sulfur moiety -
15g () 4-(Methylthio)benzyl Not reported 80 Imidazo[1,2-a]pyridine scaffold
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () 2,5-Dichlorophenyl Not reported Not reported Antiproliferative (renal cancer RXF 393)
BJ49237 () 2-Methylcyclohexyl 375.47 Not reported Aliphatic substituent; higher solubility
L741-3437 () 2-(Morpholin-4-yl)ethyl 406.49 Not reported Enhanced polarity due to morpholine

Key Observations :

  • The 4-(methylthio)benzyl group in the target compound and compound 15g introduces a sulfur atom, which may enhance lipophilicity and influence metabolic stability compared to halogenated or aliphatic substituents .

Analogs with Pyridin-4-yl and Imidazo Scaffolds

The pyridin-4-yl group at the 5-position of the triazole core is shared with several compounds in and :

Compound ID/Name Core Structure Molecular Weight (g/mol) Synthesis Yield (%) Key Features/Activities Reference
Target Compound 1,2,3-Triazole Not reported Not reported Carboxamide linkage -
3b () 1,2,3-Triazole Not reported Not reported Hsp90/B-Raf multi-target inhibitor
15g () Imidazo[1,2-a]pyridine Not reported 80 Constitutive androstane receptor agonist
15d () Imidazo[1,2-a]pyridine Not reported 78 Chlorophenyl substituent

Key Observations :

  • Compound 3b shares the 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide motif but incorporates bulky aryl groups, demonstrating the scaffold's versatility in multi-target drug design .

Key Observations :

  • Carboxamide derivatives with halogenated aryl groups (e.g., dichlorophenyl) exhibit notable antiproliferative effects, suggesting that the target compound’s 4-(methylthio)benzyl group may similarly modulate cancer-related pathways .

Biological Activity

1-benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring with various functional groups that enhance its biological properties. The synthesis typically involves multi-step processes such as click chemistry for triazole formation and nucleophilic substitutions for introducing benzyl and pyridinyl groups.

Chemical Structure

Component Structure
Triazole RingTriazole Structure
Benzyl GroupC6H5-CH2-
Pyridinyl GroupC5H4N

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures possess potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as MCF-7 and HCT-116. For example, related compounds showed IC50 values as low as 1.1 μM against MCF-7 cells, indicating strong antiproliferative effects . The mechanism involves inhibition of thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, disrupting their function.
  • Receptor Modulation : It can modulate receptor activity by competing with natural ligands or altering receptor conformation.

Case Study 1: Antibacterial Efficacy

In a study focused on the antibacterial efficacy of triazole derivatives, compounds similar to this compound were tested against resistant strains of Bacillus subtilis. The results indicated significant antibacterial activity due to structural modifications that enhanced binding affinity to bacterial targets .

Case Study 2: Anticancer Activity

A series of triazole derivatives were synthesized and tested for anticancer activity. Among these, one derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. This highlights the potential of triazole compounds in cancer therapy .

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